An In-Depth Technical Guide to the Structural Elucidation of 4-(Aminomethyl)pyrimidine hydrochloride
An In-Depth Technical Guide to the Structural Elucidation of 4-(Aminomethyl)pyrimidine hydrochloride
This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the structural elucidation of 4-(Aminomethyl)pyrimidine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to structural confirmation.
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of pharmaceutical and chemical research, the precise structural characterization of a molecule is a foundational prerequisite for understanding its chemical behavior, bioactivity, and safety profile. 4-(Aminomethyl)pyrimidine hydrochloride (C₅H₈ClN₃, Molecular Weight: 145.59 g/mol ) is a heterocyclic amine of significant interest, potentially serving as a key building block in the synthesis of novel therapeutic agents.[1][2] Its structure, comprising a pyrimidine ring and an aminomethyl substituent, necessitates a multi-technique analytical approach for unequivocal confirmation.
The Integrated Analytical Workflow
The structural elucidation of an organic molecule is a process of systematically gathering and interpreting evidence from various analytical techniques.[3][4] The workflow presented here is designed to be a self-validating system, where the data from each step corroborates the findings of the others.
Caption: Integrated workflow for the structural elucidation of 4-(Aminomethyl)pyrimidine hydrochloride.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry (MS) is a cornerstone of structural elucidation, providing the molecular weight and fragmentation patterns of a compound.[4] For 4-(Aminomethyl)pyrimidine hydrochloride, high-resolution mass spectrometry (HRMS) is pivotal in confirming the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry
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Sample Preparation: A dilute solution of 4-(Aminomethyl)pyrimidine hydrochloride is prepared in a suitable solvent, such as methanol or water.
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Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation: Unveiling the Molecular Formula
The expected monoisotopic mass of the free base, 4-(Aminomethyl)pyrimidine (C₅H₇N₃), is 109.0640. The protonated molecule, [C₅H₈N₃]⁺, would have a calculated exact mass of 110.0718. The presence of a peak at this m/z value in the HRMS spectrum, with a high degree of mass accuracy (typically within 5 ppm), would strongly support the proposed molecular formula.
Table 1: Expected High-Resolution Mass Spectrometry Data
| Species | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₅H₈N₃⁺ | 110.0718 |
The fragmentation pattern in the MS/MS spectrum can provide further structural insights. For instance, the loss of the aminomethyl group or fragmentation of the pyrimidine ring can yield characteristic daughter ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds, providing detailed information about the chemical environment and connectivity of atoms.[5] Due to the limited availability of public spectroscopic data for 4-(Aminomethyl)pyrimidine hydrochloride, this guide will utilize representative data from the structurally analogous compound, 4-(aminomethyl)pyridine, as a proxy. The pyridine ring in this analog is isoelectronic to the pyrimidine ring, and the aminomethyl group is identical, making it a suitable reference.[6]
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Data is acquired on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. A wider spectral width (0 to 200 ppm) and a larger number of scans are typically required.
Data Interpretation: Assembling the Structural Fragments
¹H NMR Spectrum: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 2: Predicted ¹H NMR Data for 4-(Aminomethyl)pyrimidine (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 | Singlet | 1H | H-2 |
| ~8.6 | Doublet | 1H | H-6 |
| ~7.4 | Doublet | 1H | H-5 |
| ~3.9 | Singlet | 2H | -CH₂- |
| ~2.5 | Broad Singlet | 2H | -NH₂ |
Note: The hydrochloride salt form may cause shifts in the proton signals, particularly for the aminomethyl group and adjacent pyrimidine protons.
¹³C NMR Spectrum: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.
Table 3: Predicted ¹³C NMR Data for 4-(Aminomethyl)pyrimidine (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-2 |
| ~157 | C-4 |
| ~150 | C-6 |
| ~120 | C-5 |
| ~45 | -CH₂- |
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish the connectivity between protons and carbons.
Caption: Expected NMR correlations for 4-(Aminomethyl)pyrimidine.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6][7] The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Data Interpretation: A Vibrational Fingerprint
The IR spectrum of 4-(Aminomethyl)pyrimidine hydrochloride is expected to show characteristic absorption bands for the amine N-H bonds, C-H bonds of the aromatic ring and methylene group, and the C=N and C=C bonds of the pyrimidine ring.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Methylene (-CH₂-) |
| 1650-1550 | C=N and C=C stretch | Pyrimidine ring |
| 1640-1560 | N-H bend | Primary amine (-NH₂) |
| 1350-1250 | C-N stretch | Aromatic amine |
The presence of these characteristic bands in the IR spectrum provides strong evidence for the key functional groups within the molecule.
Data Integration and Final Structure Confirmation
The culmination of the structural elucidation process is the integration of all spectroscopic data.[8] The molecular formula from mass spectrometry provides the atomic inventory. NMR spectroscopy then pieces together the carbon-hydrogen framework and the connectivity of the atoms. Finally, IR spectroscopy confirms the presence of the expected functional groups. The consistency across all three techniques provides a high degree of confidence in the final assigned structure. Should any ambiguities remain, single-crystal X-ray diffraction can provide the ultimate, unambiguous three-dimensional structure.
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